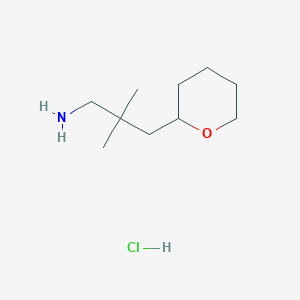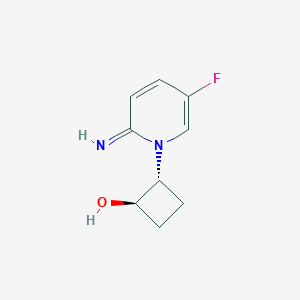
trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Übersicht
Beschreibung
Trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol (TFIDC) is a cyclic molecule composed of two nitrogen atoms and two oxygen atoms. It is a derivative of the pyridinium family and is a heterocyclic compound. TFIDC is known for its unique properties, including its ability to act as a catalyst in chemical reactions and its potential to act as a pharmacological agent.
Wissenschaftliche Forschungsanwendungen
Catalyzed Synthesis and Stereoselective Formation
A study by Moustafa and Pagenkopf (2010) reports on the Ytterbium triflate catalyzed synthesis of alkoxy-substituted donor-acceptor cyclobutanes . This process involves the formation of the donor-acceptor cyclobutanes and their subsequent annulation with in situ formed imines, yielding piperidines with high trans stereoselectivity. This method represents a novel approach to the synthesis of structurally complex and stereodefined cyclobutanes, which could be applied to the synthesis of compounds with similar frameworks to "trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol" (M. M. Moustafa & B. Pagenkopf, 2010).
Cyclobutane Derivatives and Their Properties
Research on cyclobutane derivatives reveals their potential in various applications due to their unique chemical properties. For example, Hamilton et al. (1996) discussed the detection of 2-substituted cyclobutanones as irradiation products in lipid-containing foods, highlighting the importance of cyclobutane derivatives in food science for identifying irradiation treatment (L. Hamilton et al., 1996).
Fluorine-containing Compounds Synthesis
Palacios et al. (2010) described the efficient synthesis of vinylogous fluoroalkylated β-amino esters and 3,4-dihydropyridin-2-ones , demonstrating the versatility of fluorine-containing compounds in organic chemistry. This study showcases methods that could be relevant for synthesizing compounds like "trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol" due to the involvement of fluorine atoms in the synthesis process (F. Palacios et al., 2010).
Conformational Analysis of Cyclobutane Derivatives
The study by Reisner et al. (1983) on the structure and conformation of cyclobutanecarboxylic acids provides insight into the conformational preferences of cyclobutane derivatives, which is crucial for understanding the chemical behavior and potential applications of such compounds, including "trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol" (G. M. Reisner et al., 1983).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(5-fluoro-2-iminopyridin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-6-1-4-9(11)12(5-6)7-2-3-8(7)13/h1,4-5,7-8,11,13H,2-3H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUVQSAHOIEHFW-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=C(C=CC2=N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2C=C(C=CC2=N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrochloride](/img/structure/B1484868.png)
![3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484869.png)
amine hydrochloride](/img/structure/B1484870.png)
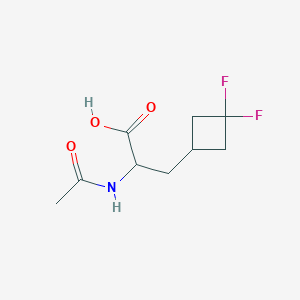
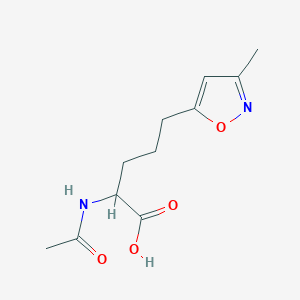
![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1484873.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484875.png)
![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484876.png)
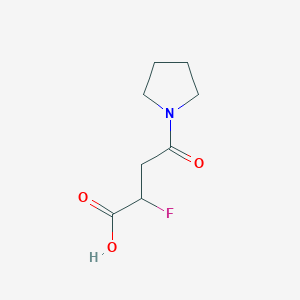
![3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1484879.png)
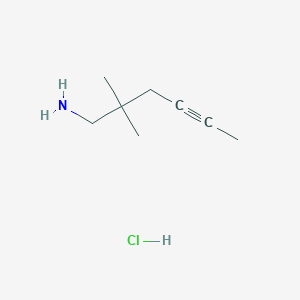
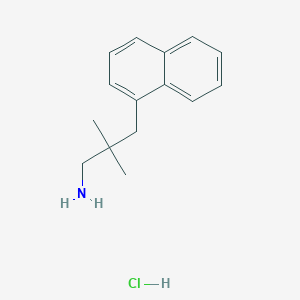
![Methyl[2-methyl-2-(oxan-4-yl)propyl]amine hydrochloride](/img/structure/B1484884.png)
